2-Ethyl-3-methylbenzo[b][1,5]naphthyridine
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Overview
Description
2-Ethyl-3-methylbenzo[b][1,5]naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methylbenzo[b][1,5]naphthyridine can be achieved through various synthetic routes. One common method involves the condensation of 3-aminoquinoline-2-carbaldehyde with acetylacetone in the presence of piperidine, resulting in the formation of 3-acetyl-2-methylbenzo[b][1,5]naphthyridine . Another approach includes the use of Friedländer reaction, where a mixture of 2-aminobenzaldehyde and a β-ketoester undergoes cyclization to form the desired naphthyridine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methylbenzo[b][1,5]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2,3-dione derivatives, while reduction can produce naphthyridine-2,3-diol derivatives .
Scientific Research Applications
2-Ethyl-3-methylbenzo[b][1,5]naphthyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methylbenzo[b][1,5]naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-methoxy-1,5-naphthyridine: Similar in structure but with a methoxy group instead of an ethyl group.
3-Acetyl-2-methylbenzo[b][1,5]naphthyridine: Similar in structure but with an acetyl group instead of an ethyl group.
Uniqueness
2-Ethyl-3-methylbenzo[b][1,5]naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its lipophilicity and ability to interact with hydrophobic regions of biological targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C15H14N2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-ethyl-3-methylbenzo[b][1,5]naphthyridine |
InChI |
InChI=1S/C15H14N2/c1-3-12-10(2)8-14-15(16-12)9-11-6-4-5-7-13(11)17-14/h4-9H,3H2,1-2H3 |
InChI Key |
CLNOWBMMFAPEIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC3=CC=CC=C3N=C2C=C1C |
Origin of Product |
United States |
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